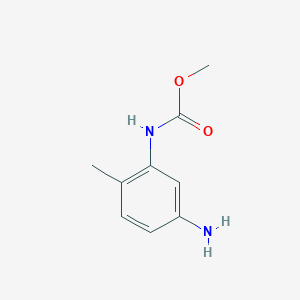

Methyl (5-amino-2-methylphenyl)carbamate

Description

Methyl (5-amino-2-methylphenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with a methyl group at the 2-position and an amino group at the 5-position, esterified with a methyl carbamate moiety.

Properties

CAS No. |

68621-63-6 |

|---|---|

Molecular Formula |

C9H12N2O2 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl N-(5-amino-2-methylphenyl)carbamate |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-4-7(10)5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) |

InChI Key |

HAEHENMGEBQTGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (5-amino-2-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 5-amino-2-methylphenol with methyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Another method involves the use of dimethyl carbonate as a carbamoylation agent. This phosgene-free synthesis is environmentally friendly and can be carried out in a flow system over solid catalysts such as Fe2O3/SiO2 .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process involves the reaction of 5-amino-2-methylphenol with methyl chloroformate or dimethyl carbonate under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-amino-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as bromine or nitric acid are used under acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development

Methyl (5-amino-2-methylphenyl)carbamate is being explored as a potential pharmacophore in the development of new therapeutic agents. Its structure allows for interactions with specific biological targets, making it suitable for designing inhibitors for various enzymes and receptors. For instance, compounds derived from this structure have shown promise as inhibitors of β-secretase (BACE1), which is a target for Alzheimer's disease treatment. The modification of the amino group can enhance binding affinity and selectivity towards BACE1, as demonstrated in several studies where structural analogues were synthesized and tested for their inhibitory potency .

Case Study: BACE1 Inhibition

In a study examining β-secretase inhibitors, this compound derivatives were synthesized and evaluated for their efficacy. The results indicated that certain modifications led to significant improvements in inhibitory activity, with IC50 values demonstrating effective potency against BACE1. The findings highlight the compound's potential role in developing treatments for neurodegenerative diseases .

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in organic synthesis. It is utilized in various reactions to produce more complex organic molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of substituted carbamates and amines. This versatility is valuable in synthesizing pharmaceuticals and agrochemicals .

Synthesis Methodologies

Recent advancements have introduced efficient methodologies for synthesizing this compound derivatives. For example, a three-component coupling reaction involving amines, carbon dioxide, and halides has been reported to yield high efficiencies under mild conditions. Such methods are crucial for developing sustainable synthetic routes in chemical manufacturing .

Materials Science

Novel Material Development

The unique properties of this compound make it a candidate for developing novel materials with specialized electronic or optical characteristics. Research has focused on incorporating this compound into polymer matrices to enhance their mechanical and thermal properties. The incorporation of carbamate functionalities can improve the adhesion properties of coatings and composites used in various industrial applications .

Table 1: Inhibitory Potency of this compound Derivatives

| Compound ID | BACE1 IC50 (μM) | Selectivity Ratio BACE1/BACE2 | Comments |

|---|---|---|---|

| 6k | 0.078 | 3.0 | High potency |

| 6l | 0.150 | 2.5 | Moderate potency |

| 6m | 0.300 | 1.8 | Lower potency |

Table 2: Synthesis Conditions for this compound Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature, Solvent: THF | 85 |

| Three-component Coupling | Mild Heat, Catalyst: Cs2CO3 | 90 |

Mechanism of Action

The mechanism of action of methyl (5-amino-2-methylphenyl)carbamate involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a prodrug that releases the active compound upon hydrolysis. The carbamate group can modulate enzyme activity by forming reversible covalent bonds with the active site, thereby inhibiting enzyme function .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

The biological and physicochemical properties of carbamates are highly dependent on substituent patterns. Below is a comparative analysis of Methyl (5-amino-2-methylphenyl)carbamate with key analogs:

Structural and Physicochemical Properties

Key Observations :

- Amino vs.

- Chlorine Substitution: Chlorophenyl carbamates (e.g., ) exhibit higher lipophilicity (log P ~3–4) compared to amino-substituted derivatives, favoring membrane penetration in pesticidal applications .

- Methyl Substituents : The 2-methyl group in the target compound and its analog may sterically hinder enzyme binding, reducing anticholinesterase activity compared to unsubstituted phenyl carbamates .

Key Observations :

- Microtubule Targeting: The amino group’s hydrogen-bonding capability could enhance interactions with tubulin, similar to R 17934’s antitumoral effects .

Biological Activity

Methyl (5-amino-2-methylphenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.21 g/mol

Preliminary studies indicate that this compound interacts with various biological targets, potentially influencing several biochemical pathways. The compound's activity may be attributed to its ability to bind to certain enzymes or receptors, although specific targets remain under investigation.

1. Cytotoxicity and Cell Viability

Research has shown that exposure to carbamate compounds can lead to cytotoxic effects in various cell lines. For instance, studies have demonstrated that carbamates can induce oxidative stress, leading to decreased cell viability and apoptosis in human endothelial cells and lymphocytes .

A notable study evaluated the impact of this compound on A549 alveolar epithelial cells, revealing a concentration-dependent decrease in cell viability. This aligns with findings from other carbamate compounds, which also exhibited significant cytotoxicity at varying concentrations .

2. Enzyme Inhibition

This compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is critical for neurotransmission. Inhibitors of AChE are often explored for their therapeutic potential in neurodegenerative diseases like Alzheimer's disease. Preliminary data suggest that similar carbamate derivatives show potent AChE inhibition, indicating a possible therapeutic role for this compound in neuropharmacology .

Case Studies

Several case studies highlight the compound's biological activity:

- Study on Cell Lines : A study involving human umbilical vein endothelial cells exposed to carbamates reported increased reactive oxygen species (ROS) generation and DNA damage, leading to apoptosis at concentrations above 500 μM . This suggests that this compound may share similar toxicological profiles.

- Comparative Analysis : In comparative studies with other carbamates, this compound was found to have a significant effect on cell cycle progression, particularly inducing G2/M phase arrest in treated cells . This effect is crucial for understanding its potential as an anticancer agent.

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and similar compounds:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl (5-amino-2-methylphenyl)carbamate with high purity?

- Methodology : Catalyst-free, aqueous ethanol-mediated multicomponent reactions are effective for synthesizing structurally similar carbamates. For example, optimized conditions (e.g., room temperature, ethanol solvent, 24-hour reaction time) yield derivatives with 80–92% purity. Key steps include nucleophilic substitution of the amine group and carbamate bond formation via condensation .

- Critical Parameters : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using melting point analysis, ¹H/¹³C NMR, and HRMS .

Q. How can the structural integrity of this compound be validated during synthesis?

- Analytical Workflow :

- 1H/¹³C NMR : Identify characteristic peaks (e.g., carbamate carbonyl at ~155 ppm in ¹³C NMR, aromatic protons in the 6.5–7.5 ppm range).

- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass error.

- IR Spectroscopy : Detect N-H stretching (~3350 cm⁻¹) and carbonyl stretching (~1700 cm⁻¹) .

Q. What solvent systems are compatible with this compound for crystallization?

- Compatibility : Polar aprotic solvents (ethanol, methanol) or mixed systems (ethanol/water) are ideal for recrystallization. Avoid halogenated solvents due to potential halogen bonding interference with carbamate functional groups .

Advanced Research Questions

Q. How do electron-donating/withdrawing substituents on the phenyl ring affect the stability of this compound?

- Experimental Design :

- Synthesize analogs with substituents (e.g., -NO₂, -OCH₃) and compare degradation rates under accelerated conditions (40°C, 75% RH).

- Key Findings : Electron-withdrawing groups (e.g., -NO₂) reduce hydrolytic stability due to increased electrophilicity of the carbamate carbonyl. Electron-donating groups (e.g., -OCH₃) enhance stability by resonance effects .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Graph Set Analysis : Hydrogen-bonding motifs (e.g., N-H···O=C interactions) form chains or rings (graph sets C(4) or R₂²(8) ). π-π stacking between aromatic rings contributes to layered structures. Use SHELX software for crystallographic refinement .

Q. How can forced degradation studies be designed to identify novel degradation products of this compound?

- Protocol :

- Stress Conditions : Hydrolysis (0.1 M HCl/NaOH, 60°C), oxidation (3% H₂O₂), photolysis (ICH Q1B guidelines).

- Detection : LC-HRMS with C18 columns (gradient: 0.1% formic acid in water/acetonitrile). Compare fragmentation patterns with synthetic standards.

- Example Degradants : Hydrolyzed carbamate (free amine) or oxidized phenyl derivatives .

Q. What analytical techniques provide the highest precision for quantifying this compound in complex matrices?

- Data-Driven Approach :

| Technique | RSD (%) Intra-day | RSD (%) Inter-day |

|---|---|---|

| GC-MS | 0.45 | 0.28 |

| HPLC-UV | 1.2 | 1.8 |

- Recommendation : GC-MS offers superior precision for trace analysis. Use internal standards (e.g., deuterated analogs) to minimize matrix effects .

Contradictions & Open Challenges

- Synthetic Yield vs. Purity : While catalyst-free methods ( ) achieve high yields, they may require additional purification steps compared to catalyzed routes.

- Stability vs. Bioactivity : Enhanced crystallinity from hydrogen bonding ( ) improves stability but may reduce solubility, impacting bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.